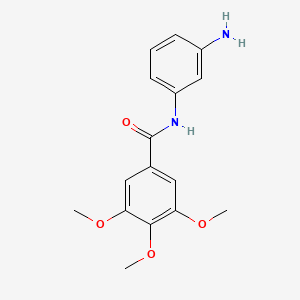

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide

Description

Historical Context and Discovery

The development of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide emerged from the broader historical evolution of benzamide chemistry, which has been a cornerstone of pharmaceutical research for several decades. The trimethoxybenzamide structural motif has its roots in the discovery and development of various bioactive compounds containing the 3,4,5-trimethoxybenzyl group, which has been recognized as a privileged structural scaffold in drug discovery. The historical significance of this compound class can be traced to early investigations into benzamide derivatives as potential therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation.

The 3,4,5-trimethoxybenzaldehyde precursor, which serves as a key intermediate in the synthesis of various pharmaceutical drugs including trimethoprim and other bioactive compounds, established the foundation for exploring related benzamide structures. This historical precedent demonstrated the importance of the trimethoxy substitution pattern in conferring biological activity and provided the rationale for developing this compound as a compound of interest. The evolution of benzamide chemistry has been particularly influenced by research into histone deacetylase inhibitors, where compounds containing aminophenyl-benzamide functionality have shown promise as zinc-binding groups linked to various cap groups.

Research into trimethoxycinnamic acid derivatives has further contributed to understanding the therapeutic potential of trimethoxy-substituted aromatic compounds. These investigations revealed that ester and amide derivatives of 3,4,5-trimethoxycinnamic acid represent privileged structural scaffolds widely distributed in natural products, leading to diverse therapeutically relevant pharmacological functions. The historical development of these compound classes has provided crucial insights into structure-activity relationships that inform current research on this compound.

Significance in Benzamide Chemistry

This compound holds particular significance within benzamide chemistry due to its unique structural characteristics that combine electron-donating methoxy groups with potential hydrogen-bonding functional groups. The compound belongs to the class of aromatic amides, specifically featuring a benzamide core structure with distinctive substitution patterns that influence its chemical properties and potential biological activities. The presence of three methoxy groups at positions 3, 4, and 5 of the benzene ring creates a specific electronic environment that has been associated with enhanced biological activity in related compounds.

The aminophenyl component of the molecule introduces additional complexity through the presence of a primary amine group, which can participate in hydrogen bonding interactions and serve as a site for further chemical modification. This structural feature aligns with current trends in medicinal chemistry where aminophenyl-benzamide functionalities have been recognized as effective zinc-binding groups in enzyme inhibitors. The amide linkage connecting the two aromatic systems provides both structural rigidity and the potential for specific protein-ligand interactions, making this compound architecturally significant within the broader context of benzamide-based drug design.

The significance of this compound is further enhanced by its relationship to other bioactive benzamide derivatives that have demonstrated therapeutic potential. Research into trimethoprim analogs containing amide bonds has shown that such modifications can increase affinity to target enzymes and introduce new aspects of biological activity. The structural similarity between this compound and these established bioactive compounds suggests potential for similar therapeutic applications and validates its importance as a research target.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Current research efforts focus on understanding the compound's structure-activity relationships, particularly how the specific positioning of the amino group on the phenyl ring and the trimethoxy substitution pattern influence biological activity. These investigations aim to establish comprehensive profiles of the compound's chemical properties, synthetic accessibility, and potential applications in medicinal chemistry.

A significant research objective involves exploring the compound's potential as a histone deacetylase inhibitor, given the established importance of aminophenyl-benzamide functionalities in this therapeutic area. Class I histone deacetylase inhibitors have been identified as important modulators of cellular function, with compounds containing similar structural motifs showing efficacy in various disease models. Research scope includes investigating whether this compound can selectively inhibit specific histone deacetylase isoforms and determining the molecular mechanisms underlying any observed biological activity.

Additional research objectives encompass synthetic methodology development for efficient preparation of the compound and its analogs. The synthesis typically involves nucleophilic acyl substitution reactions, and optimization of these synthetic approaches represents an important research goal. Understanding the most efficient synthetic routes enables the preparation of compound libraries for structure-activity relationship studies and facilitates the development of improved analogs with enhanced properties.

The scope of current research also extends to comparative studies with related compounds in the trimethoxybenzamide family. Investigation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers with acetylcholinesterase-inhibiting activity provides important context for understanding the biological potential of the 3-aminophenyl variant. These comparative studies aim to identify the specific contributions of different substitution patterns to biological activity and guide future compound design efforts.

Properties

IUPAC Name |

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHZIFHRSZDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation of the Aromatic Amine Group

The primary amine group on the phenyl ring undergoes oxidation under controlled conditions, forming nitroso or nitro derivatives. This reactivity is critical for modifying the compound’s electronic properties or generating intermediates for further synthesis.

- Example: Nitration at the ortho position relative to the amide group occurs under ice-cold conditions, avoiding dinitration .

Acylation and Amide Bond Formation

The aromatic amine participates in acylation reactions, enabling the synthesis of complex derivatives. This is facilitated by its nucleophilic nature and compatibility with coupling agents.

- Key Insight : Acylation with 3,4,5-trimethoxybenzoyl chloride under alkaline conditions yields tris-acylated guanidinium salts or mesoionic compounds, depending on reaction conditions .

Reductive Amination and Coupling

The amine group serves as a substrate for reductive amination and palladium-catalyzed coupling, expanding its utility in heterocyclic synthesis.

- Example: Reduction of 2-nitro intermediates with Pd/C and hydrazine yields aminoanilides, which cyclize to form benzimidazoles .

Electrophilic Substitution on the Methoxy-Substituted Ring

The 3,4,5-trimethoxybenzamide moiety directs electrophilic substitution to specific positions, leveraging the electron-donating methoxy groups.

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | Para | 4-Bromo derivatives |

| Azidation | NaN₃, CuI, proline | Ortho | Azido-functionalized analogs |

Biological Activity and Interaction Mechanisms

While not a direct chemical reaction, the compound’s structural features enable interactions with biological targets:

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-aminophenyl)-3,4,5-trimethoxybenzamide. For instance, a series of vinyl amide derivatives have been synthesized and evaluated for their cytotoxic activity against MDA-MB-231 breast cancer cells. The results indicated that certain analogues exhibited potent cytotoxic effects at sub-micromolar concentrations, suggesting a promising avenue for cancer treatment .

Sedative Effects

Another notable application is in the realm of sedatives. Compounds similar to this compound have been shown to exert sedative effects without significantly impairing coordinated motor activity. This characteristic makes them suitable candidates for treating anxiety states and hyperactivity disorders .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis often begins with the reaction of 3,4,5-trimethoxybenzoyl chloride with an appropriate amine.

- Formation of Amide Bond : The amide bond is formed through standard coupling reactions involving the carboxylic acid derivative and the amine.

- Purification : The resulting product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Biological Activities

Inhibition Studies

Research has demonstrated that this compound derivatives can act as inhibitors of specific biological pathways. For example, compounds have been identified that inhibit histone deacetylases (HDACs) and EphA2 receptor tyrosine kinases simultaneously. This dual inhibition presents a novel strategy for cancer therapy by targeting multiple pathways involved in tumor progression .

Apoptosis Induction

Studies involving apoptosis assays have shown that certain trimethoxybenzamide derivatives significantly increase the percentage of apoptotic cells in treated MDA-MB-231 cells compared to controls. This effect correlates with their ability to induce cell cycle arrest and promote programmed cell death .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Structural Differences

- Amino Group vs. Halogen/Other Groups: The 3-aminophenyl substituent distinguishes this compound from analogs like N-(3-chlorophenyl)-3,4,5-trimethoxybenzamide (: 2a–c) and N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide (). The amino group’s electron-donating nature contrasts with the electron-withdrawing Cl or polar OH groups, altering electronic distribution and intermolecular interactions . Compared to trimethobenzamide (N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4,5-trimethoxybenzamide, ), the absence of a dimethylaminoethoxy side chain in the target compound reduces steric bulk and modulates receptor binding .

- Furan and Hydrazine Derivatives: Compounds such as N-[1-(furan-2-yl)-3-(aryl amino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamides () incorporate furan rings and α,β-unsaturated ketone systems.

Table 1: Substituent-Driven Properties

*TMB = 3,4,5-trimethoxybenzamide

Melting Points and Stability

- Melting points vary significantly: Amino derivatives: Expected to exhibit moderate melting points (~200–250°C), comparable to N-(4-hydroxyphenyl)-TMB (mp 248–250°C, ) . Furan-acrylamide hybrids (): Higher melting points (214–263°C) due to rigid α,β-unsaturated systems . Hydrazine-based analogs (): Lower melting points (201–235°C), attributed to reduced crystallinity from flexible side chains .

Spectroscopic Signatures

- IR Spectroscopy: NH stretches (3278–3209 cm⁻¹ in ) confirm the presence of amide and aromatic amine groups. Absence of OH stretches distinguishes the target compound from phenolic analogs .

- NMR Data: Trimethoxybenzoyl protons resonate at δ 3.74–3.87 ppm (OCH3, ). Aromatic protons in the 3-aminophenyl group are expected near δ 6.5–7.5 ppm, distinct from electron-withdrawing substituents (e.g., Cl: δ 7.4–7.6 ppm in ) .

Cytotoxic Potential

- Furan-acrylamide derivatives () show potent activity against MCF-7 breast cancer cells (IC50 < 10 µM), attributed to the α,β-unsaturated ketone’s Michael acceptor properties .

- Hydrazine derivatives () exhibit moderate cytotoxicity, suggesting that rigidity and planar structures enhance DNA intercalation or tubulin binding .

- Trimethobenzamide () is clinically used as an antiemetic, highlighting the TMB scaffold’s versatility in targeting diverse biological pathways .

Target-Specific Activity

- The acylthiourea MRT-10 (), a Smoothened (Smo) antagonist, shares the TMB core but uses a benzamidophenyl-thiourea substituent for receptor binding. The 3-aminophenyl group in the target compound may offer alternative H-bonding interactions for similar targets .

Biological Activity

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 302.33 g/mol

- Structural Features : The compound consists of a benzamide backbone with three methoxy groups and an amino group on the phenyl ring. This configuration enhances its biological activity compared to other derivatives lacking these features.

This compound has been identified as an antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. This pathway is crucial for various developmental processes and has been implicated in cancer progression. The compound's ability to inhibit this receptor suggests it may play a role in cancer therapeutics by influencing cell signaling pathways, gene expression, and cellular metabolism.

Interaction Studies

Research indicates that this compound interacts with translation termination factors such as GSPT1. This interaction can influence protein synthesis pathways critical in tumor biology, highlighting its potential as a therapeutic agent in oncology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antagonist Activity | Inhibits Smoothened receptor in the Hedgehog signaling pathway |

| Cell Signaling | Influences pathways related to gene expression and cellular metabolism |

| Tumor Growth Inhibition | Potential candidate for cancer therapeutics based on its inhibitory effects |

Case Studies and Research Findings

- Cancer Research : Preliminary studies have shown that this compound exhibits significant anti-tumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Mechanistic Insights : Further research is required to elucidate the specific mechanisms through which this compound exerts its effects. Studies involving cellular models have indicated that it may disrupt microtubule dynamics, similar to other known antitumor agents .

- Comparative Analysis : When compared with structurally similar compounds, this compound shows enhanced specificity towards certain cellular targets due to its unique methoxy substitutions.

Future Directions

The potential applications of this compound extend beyond oncology. Its structural characteristics suggest possible roles in other therapeutic areas such as anti-inflammatory and antimicrobial activities. However, comprehensive studies are necessary to fully understand its pharmacodynamics and pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for N-(3-aminophenyl)-3,4,5-trimethoxybenzamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 3-aminophenylamine is reacted with 3,4,5-trimethoxybenzoyl chloride in polar solvents like DMF or acetic acid under reflux conditions. Intermediates are purified via recrystallization (e.g., DMF/H₂O) and characterized using -NMR, -NMR, and HPLC to confirm structural integrity and purity. Yields and melting points are reported to assess reaction efficiency .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 173 K) to minimize thermal motion. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used to analyze diffraction data, with R-factors <0.05 indicating high precision. Hydrogen bonding and torsion angles are critical for validating molecular conformation .

Q. What spectroscopic techniques are employed to confirm the identity of this compound?

Methodological Answer: -NMR and -NMR in deuterated DMSO or CDCl₃ are standard. Key signals include aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and amide NH protons (δ ~10–11 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 332.1129 [M+H]⁺), while HPLC (≥95% purity) ensures homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

Methodological Answer: SAR studies involve systematic modifications:

- Substituent variation : Introduce halogen, alkyl, or heteroaryl groups on the benzamide or aniline moieties to modulate lipophilicity and target interactions.

- Biological assays : Test cytotoxicity (e.g., IC₅₀ in HepG2 cells), enzyme inhibition (e.g., acetylcholinesterase), or receptor antagonism (e.g., Smoothened) using standardized protocols .

- Computational modeling : Molecular docking (AutoDock, Glide) identifies binding poses in target proteins, while pharmacophore models (e.g., hydrogen bond acceptors/hydrophobic regions) guide design .

Q. What strategies resolve discrepancies in cytotoxic activity data across different cell lines?

Methodological Answer:

- Assay validation : Use positive controls (e.g., doxorubicin) and replicate experiments to confirm reproducibility.

- Purity verification : Re-analyze compound purity via HPLC and HRMS to rule out impurities affecting activity.

- Cell line profiling : Assess target receptor expression (e.g., CXCR6, Smoothened) and metabolic pathways (e.g., CYP450 activity) to explain differential responses .

Q. How is virtual screening applied to identify this compound derivatives as potential drug candidates?

Methodological Answer:

- Pharmacophore modeling : Define critical features (e.g., hydrogen bond acceptors, aromatic rings) using known inhibitors.

- Library screening : Dock commercial compound libraries into target proteins (e.g., Smoothened receptor) using software like Schrödinger Suite.

- Hit validation : Top-scoring candidates (e.g., MRT-10, MRT-14) are synthesized and tested in functional assays (e.g., Hedgehog pathway inhibition) .

Q. How do researchers address stability challenges during formulation of this compound for in vivo studies?

Methodological Answer:

- Nanostructured lipid carriers (NLCs) : Optimize lipid matrices (e.g., Compritol 888 ATO) and surfactants (e.g., Tween 80) via hot homogenization to enhance solubility and bioavailability.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC and dynamic light scattering (DLS) for particle size analysis .

Data Analysis & Contradiction Resolution

Q. How are conflicting crystallographic data interpreted when refining the structure of this compound?

Methodological Answer:

Q. What methods reconcile differences in enzyme inhibition potency reported in independent studies?

Methodological Answer:

- Assay standardization : Adopt uniform protocols (e.g., substrate concentration, incubation time) across labs.

- Kinetic analysis : Calculate values via Lineweaver-Burk plots to compare inhibitor potency under identical conditions.

- Structural analogs : Test derivatives with minor modifications to isolate critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.